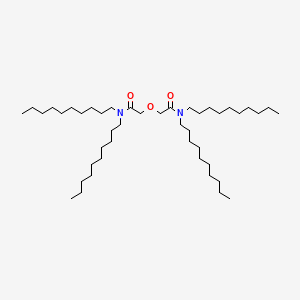
4-(1-Hydroxyethyl)phenyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxyethyl)phenyl cyanate is a chemical compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties. These characteristics make them valuable in various industrial applications, particularly in the production of high-performance polymers and composites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)phenyl cyanate typically involves the reaction of 4-(1-Hydroxyethyl)phenol with cyanogen chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetone at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
On an industrial scale, the production of cyanate esters, including this compound, involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxyethyl)phenyl cyanate undergoes various chemical reactions, including:
Cyclotrimerization: This reaction leads to the formation of polycyanurates, which are highly cross-linked polymers with excellent thermal and mechanical properties.
Substitution Reactions: The cyanate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cyclotrimerization: Typically carried out at elevated temperatures (250-300°C) in the presence of catalysts to facilitate the reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, and the reactions are usually conducted in polar solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
4-(1-Hydroxyethyl)phenyl cyanate has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for 4-(1-Hydroxyethyl)phenyl cyanate involves its ability to undergo cyclotrimerization to form polycyanurates. This reaction is facilitated by the presence of catalysts and elevated temperatures, leading to the formation of a highly cross-linked polymer network. The molecular targets and pathways involved in this process are primarily related to the reactivity of the cyanate group and its ability to form stable triazine rings .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxyethyl)phenyl acetate: Similar in structure but with an acetate group instead of a cyanate group.
1-(4-Cyanatophenyl)-2-(3,5-dicyanatophenyl)ethane: Another cyanate ester with multiple cyanate groups, offering different properties and applications.
Uniqueness
4-(1-Hydroxyethyl)phenyl cyanate is unique due to its specific structure, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring high thermal stability and low moisture absorption, such as in the electronics industry .
Propiedades
Número CAS |
212631-93-1 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
[4-(1-hydroxyethyl)phenyl] cyanate |
InChI |
InChI=1S/C9H9NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5,7,11H,1H3 |
Clave InChI |
YINUFMXLJLBASZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)

![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)


![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)

![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)



